N-methyl-3-[(phenoxyacetyl)amino]-N-phenylbenzamide
N-methyl-3-[(phenoxyacetyl)amino]-N-phenylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0729713
InChI:
InChI=1S/C22H20N2O3/c1-24(19-11-4-2-5-12-19)22(26)17-9-8-10-18(15-17)23-21(25)16-27-20-13-6-3-7-14-20/h2-15H,16H2,1H3,(H,23,25)
SMILES:
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3
Molecular Formula:
C22H20N2O3
Molecular Weight:
360.4 g/mol
N-methyl-3-[(phenoxyacetyl)amino]-N-phenylbenzamide
CAS No.:
Cat. No.: VC0729713
Molecular Formula: C22H20N2O3
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O3 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | N-methyl-3-[(2-phenoxyacetyl)amino]-N-phenylbenzamide |
| Standard InChI | InChI=1S/C22H20N2O3/c1-24(19-11-4-2-5-12-19)22(26)17-9-8-10-18(15-17)23-21(25)16-27-20-13-6-3-7-14-20/h2-15H,16H2,1H3,(H,23,25) |
| Standard InChI Key | VQBKFZMQXLVDPS-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator